
1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride: is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 4-position, a phenylmethylthio group at the 5-position, and a monohydrochloride salt form. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Methyl Group: The methyl group at the 4-position can be introduced through alkylation reactions using methyl iodide or methyl bromide.
Attachment of the Phenylmethylthio Group: The phenylmethylthio group can be introduced through a nucleophilic substitution reaction using benzyl mercaptan and a suitable leaving group.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioether group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl mercaptan, alkyl halides, and polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by disrupting membrane integrity or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Imidazole, 4-methyl-
- 1H-Imidazole, 5-methyl-
- 1H-Imidazole, 4,5-dimethyl-
- 1H-Imidazole, 4-methyl-5-nitro-
Uniqueness
1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
74461-53-3 |
|---|---|
Formule moléculaire |
C12H15ClN2S |
Poids moléculaire |
254.78 g/mol |
Nom IUPAC |
4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H14N2S.ClH/c1-10-12(14-9-13-10)8-15-7-11-5-3-2-4-6-11;/h2-6,9H,7-8H2,1H3,(H,13,14);1H |
Clé InChI |
QPYAFBODSHQDLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)CSCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
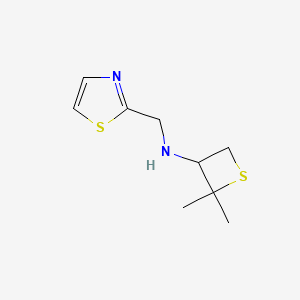
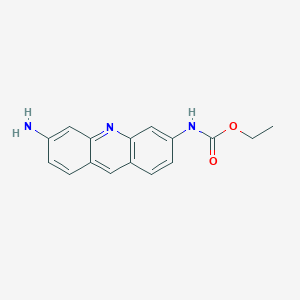
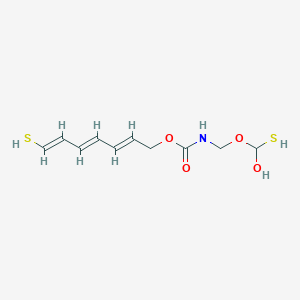
![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
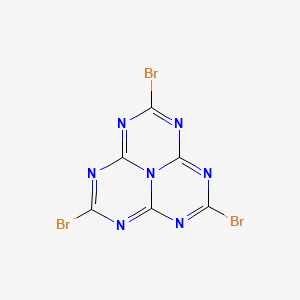
![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)

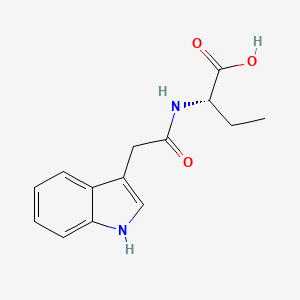
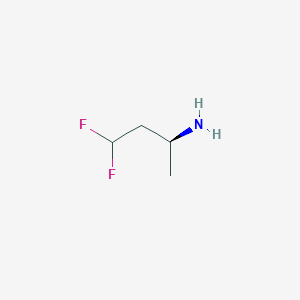
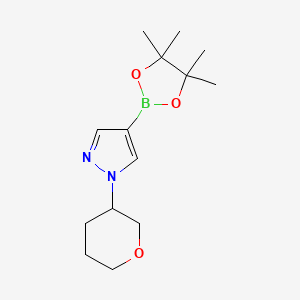
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
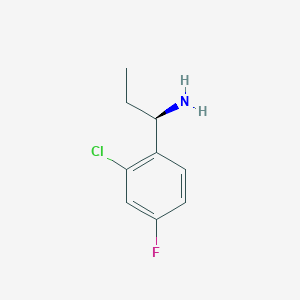
![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)
